

A Comparative Analysis of Experimental and Predicted Properties of 3-Ethoxypentane

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Compound of Interest		
Compound Name:	3-Ethoxypentane	
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This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of **3-Ethoxypentane**. It is intended for researchers, scientists, and professionals in drug development who utilize such data for model validation, substance identification, and process optimization. The following sections present quantitative data in tabular format, detail the experimental methodologies for key properties, and illustrate the workflow for property comparison.

Introduction to 3-Ethoxypentane

3-Ethoxypentane (CAS No: 36749-13-0), a simple dialkyl ether, consists of an ethyl group and a pentyl group attached to a central oxygen atom, with the ethoxy group bonded to the third carbon of the pentane chain.[1] Its chemical formula is C₇H₁₆O.[1][2][3][4] Due to its relative stability and solvent properties, it serves as a useful model compound for research into solvent effects, reaction mechanisms, and as a subject for spectroscopic analysis.[1]

Physical and Chemical Properties: A Comparative Table

The following table summarizes the available experimental data for **3-Ethoxypentane** and compares it with computationally predicted values.



Property	Experimental Value	Predicted Value
Molecular Weight	116.20 g/mol [1][5]	116.204 g/mol [6]
Boiling Point	109 °C at 760 mmHg[1][2][3][4]	117.3 °C (estimate)[6]
Melting Point	Not available	-95.35 °C (estimate)[2][3][6]
Density	0.77 g/cm ³ [1][2][3][4]	0.7684 g/cm³ (estimate)[6]
Refractive Index	1.395[2][4]	1.3897 (estimate)[3]
Flash Point	9 °C[1][2][3][4]	Not available
Vapor Pressure	Not available	29.6 mmHg at 25 °C[2][3][4]
LogP	Not available	2.3[3][5][6]

Spectroscopic Properties

While detailed experimental spectra for **3-Ethoxypentane** are not widely published, data is available from sources such as the NIST Mass Spectrometry Data Center and SpectraBase, which list GC-MS and vapor phase IR spectra.[5][7]

Expected Spectroscopic Features:

- ¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet and a quartet for the ethoxy group protons and signals corresponding to the chemically equivalent protons of the pentyl group.
- ¹³C NMR: The carbon NMR would show distinct signals for the unique carbon environments within the ethyl and pentyl chains.
- IR Spectroscopy: The infrared spectrum would be characterized by strong C-H stretching and bending vibrations typical of alkanes.[8] A prominent C-O stretching band, characteristic of ethers, would also be expected. The absence of bands for functional groups like hydroxyl (O-H) or carbonyl (C=O) would confirm its identity as a simple ether.[8]

Experimental Protocols



The following sections detail standard laboratory procedures for determining the key physical properties of a liquid organic compound like **3-Ethoxypentane**.

Measurement of Boiling Point

The boiling point is a fundamental physical property used for liquid identification and purity assessment.[9][10] The Thiele tube method is a common and efficient technique requiring a small sample volume.[11]

Thiele Tube Method Protocol:

- A small volume (approximately 0.5 mL) of 3-Ethoxypentane is placed into a small test tube (Durham tube).[11]
- A capillary tube, sealed at one end, is inverted and placed into the liquid sample.[11]
- The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12]
- The entire assembly is placed in a Thiele tube containing mineral oil, with the oil level above the side arm.[12]
- The side arm of the Thiele tube is gently and evenly heated, causing the oil to circulate and heat the sample.[12]
- As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[11][12]
- Heating is discontinued when a continuous and rapid stream of bubbles is observed.[12]
- The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[11][13]

Measurement of Density

Density is determined by measuring the mass of a known volume of the liquid.[14] The pycnometer method provides high precision.



Pycnometer Method Protocol:

- A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately on an analytical balance.[15]
- The pycnometer is filled with **3-Ethoxypentane**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- The filled pycnometer is weighed again.[15]
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For highest accuracy, the measurement should be performed at a controlled temperature, such as 20°C.

Measurement of Refractive Index

The refractive index is a measure of how much light bends when passing through the substance and is a valuable tool for identifying and assessing the purity of liquid compounds.

[16] The Abbe refractometer is a standard instrument for this measurement.[17][18]

Abbe Refractometer Protocol:

- The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.[16][17][19]
- A few drops of **3-Ethoxypentane** are placed on the surface of the lower prism.[16][19]
- The prisms are closed and locked.
- Light is directed through the sample, and the user looks through the eyepiece, adjusting the control to bring a clear light-dark boundary into view.[16][17]
- The compensator dial is adjusted to eliminate any color fringes at the boundary.
- The adjustment knob is used to align the boundary precisely with the crosshairs in the eyepiece.[17][19]

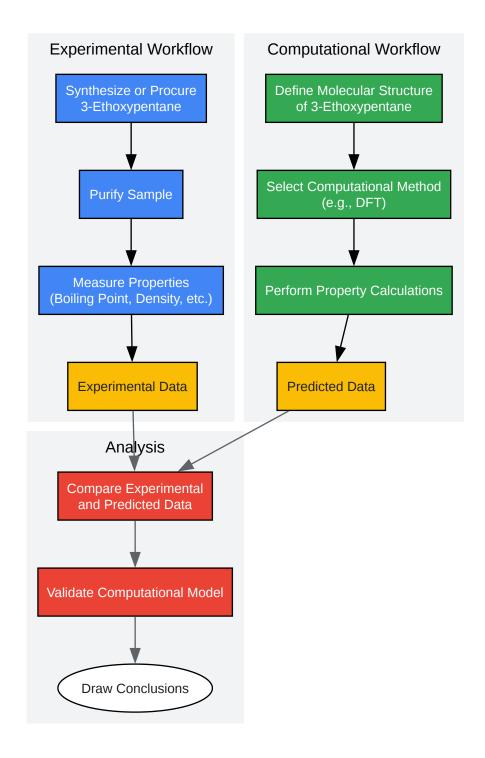


• The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[16][19]

Workflow for Property Comparison

The following diagram illustrates the logical workflow for comparing experimental data with computational predictions, a fundamental process in cheminformatics and computational chemistry.





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Caption: Workflow for comparing experimental and predicted molecular properties.



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